molecular formula C26H23N3O3S B2975309 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide CAS No. 921839-68-1

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide

カタログ番号: B2975309
CAS番号: 921839-68-1
分子量: 457.55
InChIキー: RSWOJTLVMXEOBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3-yl ring attached to a phenyl group, which is further attached to a diphenylacetamide group .

科学的研究の応用

Pharmacological Potential in Cognitive Disorders

The discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, a compound structurally related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide, revealed potent, selective inverse agonist activity at the histamine H3 receptor (H3R). This activity suggests potential therapeutic applications in the treatment of attentional and cognitive disorders due to its high affinity for human and rat H3Rs, selectivity over other histamine receptor subtypes, and ideal pharmaceutical properties for CNS drugs (Hudkins et al., 2011).

Antimicrobial Applications

Research into new heterocyclic compounds incorporating sulfamoyl moieties, similar in structural motif to this compound, has shown promising results as antimicrobial agents. These studies demonstrate the synthesis of compounds with effective in vitro antibacterial and antifungal activities, offering a foundation for developing novel antimicrobial agents (Darwish et al., 2014).

Inhibition of Glutaminase in Cancer Therapy

Analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), similar in their inhibitory mechanism to this compound, have been studied for their role as allosteric inhibitors of kidney-type glutaminase (GLS). This enzyme is crucial in cancer cell metabolism, making these analogs potential candidates for cancer therapy due to their potent inhibition of GLS and reduced toxicity (Shukla et al., 2012).

Potential Antiasthma Agents

The preparation of triazolo[1,5-c]pyrimidines, which share a common heterocyclic core with this compound, has been explored for their activity as mediator release inhibitors. This suggests a potential application in the treatment of asthma, as these compounds were found to be active in human basophil histamine release assays, indicating their utility as antiasthma agents (Medwid et al., 1990).

作用機序

    Target of action

    Pyridazine and pyridazinone derivatives have been shown to have a wide range of pharmacological activities . .

    Mode of action

    The mode of action of pyridazine and pyridazinone derivatives can vary greatly depending on their specific structures and functional groups . Without specific information on “N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamide”, it’s difficult to say how this compound interacts with its targets.

    Biochemical pathways

    Pyridazine and pyridazinone derivatives can affect a variety of biochemical pathways, depending on their specific targets . Again, without specific information on “this compound”, it’s hard to say which pathways this compound affects.

    Result of action

    The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects . Without specific information on “this compound”, it’s hard to say what its effects are.

特性

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-2-33(31,32)24-18-17-23(28-29-24)19-13-15-22(16-14-19)27-26(30)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-18,25H,2H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWOJTLVMXEOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。